

Benchmarking Cadisegliatin's Effect on HbA1c Against Current Diabetes Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Cadisegliatin**'s performance, specifically its effect on glycated hemoglobin (HbA1c), against current standard-of-care diabetes therapies. The information is supported by available clinical trial data and is intended to inform research and development professionals.

Introduction to Cadisegliatin

Cadisegliatin (also known as TTP399) is a novel, orally administered, liver-selective glucokinase activator.[1][2][3] It is being investigated as a potential first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D).[4][5] Its mechanism of action is independent of insulin; it enhances the liver's ability to sense glucose and, in response to high blood sugar levels, increases glucose uptake and storage in the form of glycogen. This unique, targeted approach has the potential to improve glycemic control.

Currently, **Cadisegliatin** is in a Phase 3 clinical trial known as the CATT1 study. While the primary focus of this trial is the reduction of hypoglycemic events, a key secondary endpoint is the reduction in HbA1c.

Comparative Analysis of HbA1c Reduction

The following table summarizes the reported effects on HbA1c for **Cadisegliatin** and a range of current diabetes therapies. It is crucial to note that the data for **Cadisegliatin** is from studies







in patients with Type 1 Diabetes as an adjunct to insulin, whereas the data for most other therapies are from studies in patients with Type 2 Diabetes.



| Drug Class/Name | Mechanism of Action | Typical HbA1c Reduction (Placebo-Corrected or vs. Comparator) | Patient Population |
|---|---|---|---|
| Glucokinase Activator | | | |
| Cadisegliatin | Liver-selective glucokinase activator | ~0.36% (vs. insulin alone in Phase 2) An average improvement of 0.21% was seen vs. a 0.11% increase in the placebo group in another Phase 2 analysis. | Type 1 Diabetes (adjunct to insulin) |
| Biguanides | | | |
| Metformin | Decreases hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity. | First-line therapy; HbA1c reduction is dose-dependent. | Type 2 Diabetes |
| SGLT2 Inhibitors | | | |
| Canagliflozin, Dapagliflozin, Empagliflozin | Inhibit sodium-glucose co-transporter 2 in the kidney, reducing glucose reabsorption. | -0.62% to -0.80% (as add-on to metformin) | Type 2 Diabetes |
| GLP-1 Receptor Agonists | | | |
| Liraglutide | Mimics the incretin hormone GLP-1, increasing insulin secretion, slowing gastric emptying, and | -0.6% to -1.5% | Type 2 Diabetes |



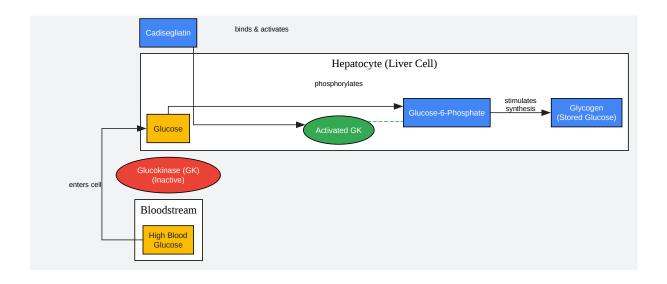
| | decreasing glucagon secretion. | | |
|-----------------------------------|--|---|---|
| Semaglutide (weekly) | GLP-1 Receptor Agonist | -1.5% to -1.8% (in clinical trials) | Type 2 Diabetes |
| Exenatide (weekly) | GLP-1 Receptor Agonist | ~ -1.9% | Type 2 Diabetes |
| DPP-4 Inhibitors | | | |
| Sitagliptin, Saxagliptin, etc. | Inhibits the DPP-4 enzyme, increasing levels of active incretin hormones. | ~ -0.71% (as add-on to metformin) | Type 2 Diabetes |
| Amylin Mimetics | | | |
| Pramlintide | Mimics the hormone amylin, slowing gastric emptying and promoting satiety. | up to -0.6% | Type 1 and Type 2 Diabetes (adjunct to insulin) |
| Insulin | | | |
| Various Formulations | Replaces or supplements endogenous insulin. | Provides the greatest glucose-lowering effect, with reductions up to -4.9% (in combination with metformin). | Type 1 and Type 2 Diabetes |

Note: HbA1c reduction can vary significantly based on baseline HbA1c, patient characteristics, treatment duration, and adherence.

Signaling Pathway and Experimental Workflows Cadisegliatin's Mechanism of Action

The diagram below illustrates the signaling pathway through which **Cadisegliatin** exerts its glucose-lowering effect in the liver.





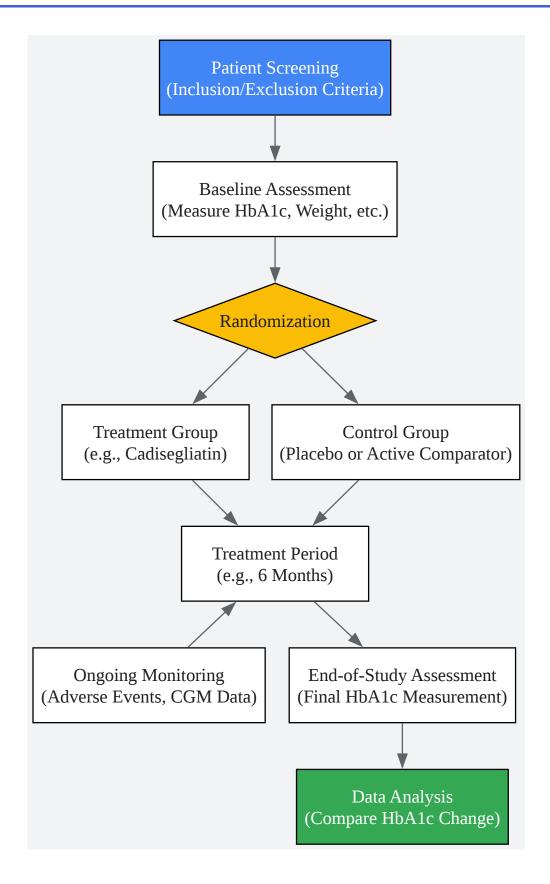
Click to download full resolution via product page

Caption: **Cadisegliatin** activates glucokinase in the liver, promoting glucose uptake and storage.

General Experimental Workflow for HbA1c Clinical Trials

This diagram outlines a typical workflow for a randomized controlled trial designed to assess the efficacy of a new diabetes therapy on HbA1c levels.





Click to download full resolution via product page

Caption: Standard workflow for a randomized controlled clinical trial assessing HbA1c.



Experimental Protocols Cadisegliatin: CATT1 Phase 3 Trial Protocol

The ongoing CATT1 trial provides a relevant example of a robust clinical protocol for an adjunctive diabetes therapy.

- Study Design: The trial is a randomized, double-blind, placebo-controlled study.
- Patient Population: The study is expected to enroll approximately 150 adults (18 years or older) with a diagnosis of Type 1 Diabetes.
- Intervention and Comparator: Participants are randomized to receive one of two doses of
 orally administered Cadisegliatin (800 mg once or twice daily) or a placebo. This is
 administered as an adjunct to their existing insulin therapy, delivered via multiple daily
 injections or a continuous subcutaneous insulin infusion pump.
- Duration: The treatment period is six months.
- Primary Endpoint: The primary efficacy endpoint is the incidence of level 2 (clinically significant, <54 mg/dL) and level 3 (severe) hypoglycemic events in the Cadisegliatin groups compared to the placebo group.
- Secondary Endpoints: Key secondary endpoints include the change in HbA1c from baseline, the time spent in the target glycemic range, and the incidence of diabetic ketoacidosis.
- Glycemic Monitoring: All participants are provided with and use a continuous glucose monitor (CGM) throughout the study to inform the endpoints.

General Protocol for Assessing HbA1c in Type 2 Diabetes

Clinical trials for therapies targeting Type 2 Diabetes generally follow a standardized protocol to measure HbA1c changes effectively.

• Study Design: Most are randomized controlled trials (RCTs), often double-blind, comparing the investigational drug against a placebo or an active comparator (e.g., a DPP-4 inhibitor).



- Patient Population: A common design involves enrolling patients with Type 2 Diabetes who have inadequate glycemic control (e.g., HbA1c between 7.5% and 10.5%) despite being on a stable dose of metformin monotherapy.
- Intervention: Patients are randomized to receive the investigational drug or the comparator, added to their existing metformin regimen.
- Duration: Trial durations typically range from 12 to 56 weeks to allow for a meaningful change in HbA1c to be observed.
- Primary Endpoint: The primary endpoint is typically the mean change in HbA1c from baseline to the end of the study period.
- Blood Sampling: HbA1c levels are measured from blood samples taken at the beginning (baseline) and at the end of the treatment period. Measurements may also be taken at intermediate time points.
- Statistical Analysis: The change in HbA1c in the treatment group is compared to the change in the control group to determine the drug's efficacy. Analyses are often adjusted for baseline HbA1c levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vTv Therapeutics Announces Reinitiation of Screening in CATT1 Phase 3 Trial Evaluating Potential First-in-Class Liver-Selective Glucokinase Activator Cadisegliatin for Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 3. vTv Therapeutics Announces Cadisegliatin Program for Type 1 Diabetes Placed on Clinical Hold | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]



- 5. UNC Joins Phase 3 CATT1 Trial Investigating Cadisegliatin as Adjunctive Therapy for Type 1 Diabetes | Department of Medicine [med.unc.edu]
- To cite this document: BenchChem. [Benchmarking Cadisegliatin's Effect on HbA1c Against Current Diabetes Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750108#benchmarking-cadisegliatin-s-effect-on-hba1c-against-current-diabetes-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com